molecular formula C27H25N5O3S B11578046 methyl 4-{7-[(2,3-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(2,3-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11578046
M. Wt: 499.6 g/mol
InChI Key: CYHHTRKYEZDPJR-UHFFFAOYSA-N
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Description

METHYL 4-{7-[(2,3-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of triazolothiadiazine derivatives, including METHYL 4-{7-[(2,3-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE, typically involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. The synthetic routes often include the use of hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

METHYL 4-{7-[(2,3-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex organic molecules.

    Biology: Studied for its enzyme inhibitory properties, including carbonic anhydrase inhibitors and cholinesterase inhibitors.

    Medicine: Investigated for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, leading to inhibition or activation of specific enzymes. For example, its enzyme inhibitory properties are due to its ability to bind to the active sites of enzymes, preventing their normal function .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 4-[7-[(2,3-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C27H25N5O3S/c1-16-8-7-11-21(17(16)2)28-25(33)23-22(18-12-14-20(15-13-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-9-5-4-6-10-19/h4-15,22-23,31H,1-3H3,(H,28,33)

InChI Key

CYHHTRKYEZDPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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